

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-Bromophenylsulfonyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Bromophenylsulfonyl)morpholine

Cat. No.: B1277062

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Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic and analytical workflow for the characterization of **4-(2-Bromophenylsulfonyl)morpholine**. Due to the limited availability of published experimental data for this specific compound, this document serves as a predictive guide for researchers aiming to synthesize and characterize this molecule. The information herein is based on established principles of organic spectroscopy and reaction mechanisms, drawing parallels from closely related chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(2-Bromophenylsulfonyl)morpholine**. These predictions are derived from the analysis of its constituent functional groups and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	Multiplet	1H	Aromatic H (ortho to SO ₂)
~ 7.5 - 7.9	Multiplet	3H	Aromatic H
~ 3.7 - 3.9	Multiplet	4H	Morpholine H (-O-CH ₂ -)
~ 3.1 - 3.3	Multiplet	4H	Morpholine H (-N-CH ₂ -)

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 139	Aromatic C (C-SO ₂)
~ 135	Aromatic C (C-Br)
~ 133	Aromatic C-H
~ 131	Aromatic C-H
~ 128	Aromatic C-H
~ 119	Aromatic C-H
~ 66	Morpholine C (-CH ₂ -O-)
~ 46	Morpholine C (-CH ₂ -N-)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2980 - 2850	Medium-Strong	Aliphatic C-H stretch (morpholine)
~ 1360 - 1340	Strong	Asymmetric SO ₂ stretch
~ 1170 - 1150	Strong	Symmetric SO ₂ stretch
~ 1120 - 1080	Strong	C-O-C stretch (morpholine)
~ 1020 - 1000	Medium	C-N stretch (morpholine)
~ 750 - 700	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Impact (EI)

m/z	Interpretation
307/309	Molecular ion peak [M] ⁺ (presence of Br isotope pattern)
222	[M - SO ₂ - H] ⁺
206/208	[Br-C ₆ H ₄ -SO ₂] ⁺
155/157	[Br-C ₆ H ₄] ⁺
86	[Morpholine-CH ₂] ⁺
56	[C ₃ H ₆ N] ⁺

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of **4-(2-Bromophenylsulfonyl)morpholine**.

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine

This procedure is based on the general reaction of sulfonyl chlorides with secondary amines.

Materials:

- 2-Bromobenzenesulfonyl chloride
- Morpholine
- Triethylamine (or other suitable base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.
- Cool the solution to 0 °C in an ice bath.
- Add morpholine (1.1 eq) dropwise to the stirred solution.
- Add triethylamine (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **4-(2-Bromophenylsulfonyl)morpholine**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- For ¹³C NMR, typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy:

- Ensure the sample is dry.
- For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

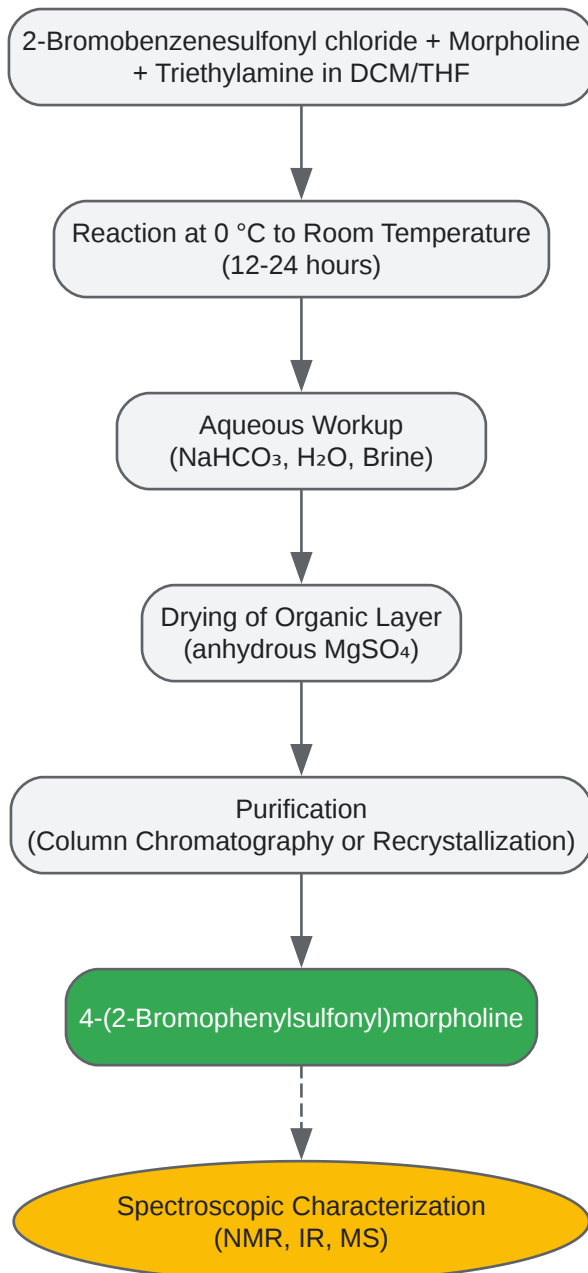
Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Impact (EI) source is suitable. Direct infusion via a solids probe can also be used.
- Acquire the mass spectrum in the EI mode, typically at 70 eV.
- Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) should be evident for bromine-containing fragments.

Diagrams

Synthesis Workflow

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine



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Caption: Synthetic workflow for **4-(2-Bromophenylsulfonyl)morpholine**.

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